
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3OS and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Activity
- Compounds similar to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide, with variations in the pyrazole and acetamide groups, have demonstrated significant anti-inflammatory activity. This is evidenced by derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showing notable anti-inflammatory effects in studies (Sunder & Maleraju, 2013).
Antipsychotic Potential
- Related compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have shown an antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors, unlike traditional antipsychotic agents (Wise et al., 1987).
Potential for Anticancer Activity
- Fluoro-substituted compounds, such as 6-Fluorobenzo[b]pyran-4-one, have shown promising results against various human cancer cell lines, including lung, breast, and CNS cancers. The synthesis and subsequent modification of these compounds, which includes structural elements similar to this compound, reveal their potential in anticancer research (Hammam et al., 2005).
Cytotoxicity and Anticancer Research
- Novel sulfonamide derivatives, which are structurally related to the query compound, have been synthesized and shown to exhibit cytotoxic activity against breast and colon cancer cell lines. This indicates the potential utility of such compounds in cancer research (Ghorab et al., 2015).
Applications in Neurodegenerative Disorder Imaging
- Research on fluoroethoxy and fluoropropoxy substituted acetamides, including those related to the query compound, has shown high affinity and selectivity for peripheral benzodiazepine receptors. These compounds have potential applications in imaging peripheral benzodiazepine receptor expressions, which could be useful in the study of neurodegenerative disorders (Fookes et al., 2008).
Investigation in PI3K/mTOR Inhibition
- In the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have shown efficacy. This research is relevant to the query compound due to the shared structural features and indicates potential applications in cancer therapy (Stec et al., 2011).
Role in Fluorometric Sensing
- A pyrazoline derivative, structurally akin to the query compound, has been used as a non-toxic fluorometric sensor for metal ion selectivity. This demonstrates the potential of similar compounds in applications like selective metal ion detection (Bozkurt & Gul, 2018).
Photovoltaic Efficiency Modeling
- Benzothiazolinone acetamide analogs, which are structurally similar to the query compound, have been studied for their photophysical properties. These studies indicate potential applications in dye-sensitized solar cells and non-linear optical activities, suggesting a broad scope of use in material science (Mary et al., 2020).
特性
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-20-7-5-16(6-8-20)19-12-25-26(13-19)14-22(27)24-11-17-3-1-2-4-21(17)18-9-10-28-15-18/h1-10,12-13,15H,11,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOZZNJPDNVTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2983446.png)
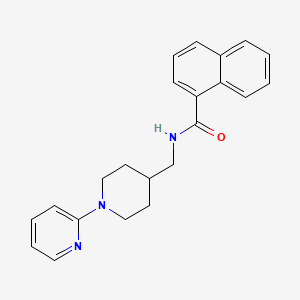
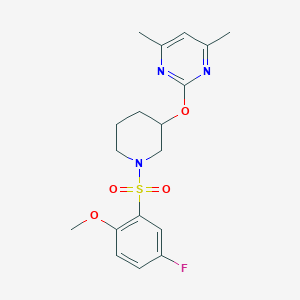

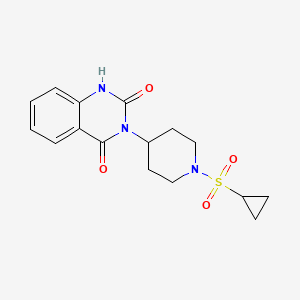
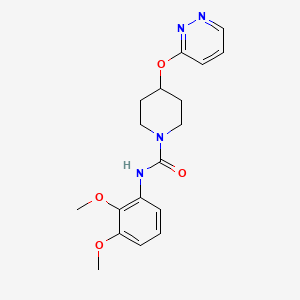
![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)
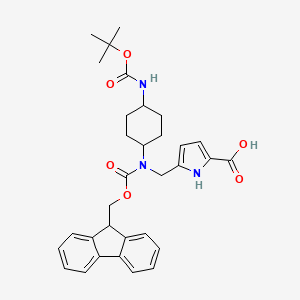
![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)
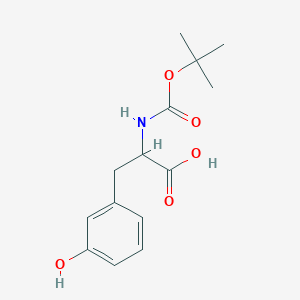
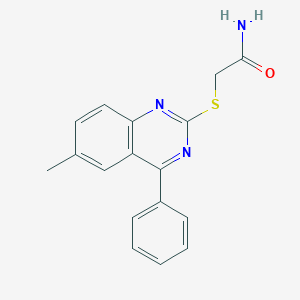

![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)
